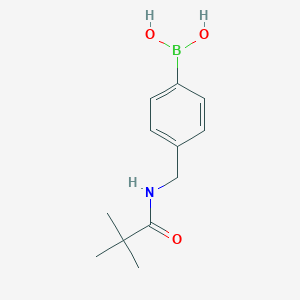

(4-(Pivalamidomethyl)phenyl)boronic acid

描述

(4-(Pivalamidomethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C12H18BNO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a pivalamidomethyl group

属性

IUPAC Name |

[4-[(2,2-dimethylpropanoylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-12(2,3)11(15)14-8-9-4-6-10(7-5-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIZUIXDBWXCTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(=O)C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pivalamidomethyl)phenyl)boronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with pivaloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for (4-(Pivalamidomethyl)phenyl)boronic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

(4-(Pivalamidomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The pivalamidomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols or quinones.

Substitution: Substituted amides or thioethers.

科学研究应用

(4-(Pivalamidomethyl)phenyl)boronic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine residues in enzymes.

Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.

作用机制

The mechanism of action of (4-(Pivalamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in biological molecules. The boronic acid group can interact with hydroxyl or amino groups, forming stable complexes. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. The pivalamidomethyl group enhances the compound’s stability and specificity for its molecular targets.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: A simpler analog without the pivalamidomethyl group.

4-Formylphenylboronic Acid: Contains a formyl group instead of a pivalamidomethyl group.

3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in the meta position.

Uniqueness

(4-(Pivalamidomethyl)phenyl)boronic acid is unique due to the presence of the pivalamidomethyl group, which provides steric hindrance and enhances the compound’s stability. This makes it more suitable for specific applications in medicinal chemistry and enzyme inhibition compared to its simpler analogs.

生物活性

(4-(Pivalamidomethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which allow for interactions with various biological targets. This article explores the biological activity of (4-(Pivalamidomethyl)phenyl)boronic acid, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (4-(Pivalamidomethyl)phenyl)boronic acid can be described as follows:

- Molecular Formula : CHBNO

- CAS Number : 2246677-65-4

This compound consists of a phenyl ring substituted with a pivalamidomethyl group and a boronic acid functional group, which is crucial for its biological interactions.

The mechanism by which (4-(Pivalamidomethyl)phenyl)boronic acid exerts its biological effects primarily involves its ability to interact with biomolecules. Boronic acids are known to form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and proteins. This property allows them to modulate the activity of enzymes and receptors through competitive inhibition or substrate mimicry.

Key Mechanisms:

- Enzyme Inhibition : The boronic acid group can inhibit proteasomes, leading to the accumulation of regulatory proteins that affect cell cycle progression and apoptosis.

- Binding to Sugars : The compound can selectively bind to glycosylated proteins, influencing cellular signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with (4-(Pivalamidomethyl)phenyl)boronic acid:

- Anticancer Activity : Boronic acids have been shown to induce apoptosis in cancer cells by inhibiting proteasome activity. Studies indicate that derivatives like this compound may enhance the efficacy of existing anticancer therapies by targeting specific molecular pathways involved in tumor growth .

- Antibacterial Properties : Some studies suggest that boronic acids exhibit antibacterial activity against various pathogens. The mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways .

- Antiviral Activity : There is emerging evidence that boronic acids can inhibit viral replication by targeting viral proteases or other essential enzymes .

Research Findings and Case Studies

Several studies have investigated the biological activity of (4-(Pivalamidomethyl)phenyl)boronic acid and similar compounds. Below are summarized findings from relevant research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。